11,14-Eicosadienoic acid

Catalog No.
S625647
CAS No.
2091-39-6
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11,14-Eicosadienoic acid

CAS Number

2091-39-6

Product Name

11,14-Eicosadienoic acid

IUPAC Name

icosa-11,14-dienoic acid

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)

InChI Key

XSXIVVZCUAHUJO-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)O

Synonyms

11,14-trans-eicosadienoic acid, delta11,14-20:2, eicosa-11,14-dienoic acid, eicosa-11,14-dienoic acid, (E,E)-isomer, eicosa-11,14-dienoic acid, (Z,Z)-isomer, eicosa-11,14-dienoic acid, ion (1-), n-6 eicosadienoic acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O

11,14-Eicosadienoic acid, also known as icosa-11,14-dienoic acid, is a long-chain polyunsaturated fatty acid with the molecular formula C20H36O2 and a molecular weight of approximately 308.5 g/mol. This compound features two double bonds located at the 11th and 14th carbon positions in its aliphatic chain, which is characteristic of eicosadienoic acids. It is classified under the category of unsaturated fatty acids and is primarily identified in human blood, particularly in individuals exposed to this compound or its derivatives .

The mechanism of action of 11,14-EDA is not fully understood but is a subject of ongoing research. Some studies suggest it may play a role in regulating inflammation []. More research is needed to elucidate its specific mechanisms.

Typical of unsaturated fatty acids, including:

  • Hydrogenation: The addition of hydrogen across the double bonds can convert it into a saturated fatty acid.
  • Oxidation: This compound can be oxidized to form hydroperoxides or aldehydes, which may further react to produce different metabolites.
  • Esterification: It can react with alcohols to form esters, which are important for creating biodiesel or other derivatives used in pharmaceuticals .

The synthesis of 11,14-eicosadienoic acid can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step organic synthesis techniques where starting materials undergo various reactions to form the desired fatty acid.
  • Biotechnological Approaches: Using genetically modified microorganisms or plant cells that express specific desaturase enzymes can yield this fatty acid from simpler precursors .
  • Extraction from Natural Sources: Though not commonly found in nature, it may be extracted from certain algae or fungi that produce similar compounds.

11,14-Eicosadienoic acid has several applications:

  • Nutraceuticals: Due to its potential anti-inflammatory properties, it may be included in dietary supplements aimed at improving health outcomes related to inflammation.
  • Pharmaceuticals: Its unique structure allows for exploration in drug development targeting inflammatory pathways.
  • Cosmetics: The compound could be investigated for use in skin care formulations due to its fatty acid profile, which may benefit skin health .

Several compounds share structural similarities with 11,14-eicosadienoic acid. Here are some notable examples:

Compound NameMolecular FormulaNumber of Double BondsUnique Features
Linoleic AcidC18H32O22Found abundantly in vegetable oils
Arachidonic AcidC20H32O24Precursor for eicosanoids
Dihomo-gamma-linolenic AcidC20H34O23Involved in anti-inflammatory processes
Eicosapentaenoic AcidC20H30O25Omega-3 fatty acid with health benefits

11,14-Eicosadienoic acid is unique due to its specific positioning of double bonds (at the 11th and 14th carbon), which distinguishes it from other eicosanoids and contributes to its distinct biological activities .

Physical Description

Solid

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.271530387 g/mol

Monoisotopic Mass

308.271530387 g/mol

Heavy Atom Count

22

LogP

6.251

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Other CAS

2091-39-6

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

Continuous gradient temperature Raman spectroscopy of N-6DPA and DHA from -100 to 20°C

C Leigh Broadhurst, Walter F Schmidt, Moon S Kim, Julie K Nguyen, Jianwei Qin, Kuanglin Chao, Gary L Bauchan, Daniel R Shelton
PMID: 27326703   DOI: 10.1016/j.chemphyslip.2016.06.003

Abstract

One of the great unanswered questions with respect to biological science in general is the absolute necessity of docosahexaenoic acid (DHA, 22:6n-3) in fast signal processing tissues. N-6 docosapentaenoic acid (n-6DPA, 22:5n-6), with just one less double bond, group, is fairly abundant in terrestrial food chains yet cannot substitute for DHA. Gradient temperature Raman spectroscopy (GTRS) applies the temperature gradients utilized in differential scanning calorimetry (DSC) to Raman spectroscopy, providing a straightforward technique to identify molecular rearrangements that occur near and at phase transitions. Herein we apply GTRS and DSC to n-6DPA and DHA from -100 to 20°C. 20Mb three-dimensional data arrays with 0.2°C increments and first/second derivatives allowed complete assignment of solid, liquid and transition state vibrational modes, including low intensity/frequency vibrations that cannot be readily analyzed with conventional Raman. N-6DPA and DHA show significant spectral changes with premelting (-33 and -60°C, respectively) and melting (-27 and -44°C, respectively). The CH2(HCCH)CH2 moieties are not identical in the second half of the DHA and DPA structures. DPA has bending (1450cm
) over almost the entire temperature range. In contrast, DHA contains major CH
twisting (1265cm
) with no noticeable CH
bending, consistent with a flat helical structure with a small pitch. Further modeling of neuronal membrane phospholipids must take into account torsion present in the DHA structure, which essential in determining whether the lipid chain is configured more parallel or perpendicular to the hydrophilic head group.


Global metabolic profiling for the study of alcohol-related disorders

Helen G Gika, Ian D Wilson
PMID: 24341495   DOI: 10.4155/bio.13.301

Abstract

Alcohol-related disorders are multifaceted since ethanol can induce profound metabolic perturbations when taken in excess. Global metabolic profiling strategies may aid the understanding of ethanol-related effects by shedding light on these metabolic changes and potentially revealing unknown mechanisms of ethanol toxicity. Here an overview of studies designed to explore the effects of alcohol (ethanol) consumption using holistic metabolite profiling approaches (metabonomics/metabolomics) is presented, demonstrating the potential of this methodology. The analytical technologies used (NMR, GC-MS and LC-MS), have been applied to the profiling of serum, plasma, urine and tissues, obtained from animal models or humans, after exposure to alcohol. From the metabolic profiling data of a range of biological samples, a number of endogenous metabolites have been proposed as potential ethanol consumption-related biomarkers. The biomarkers suggested by these studies, and the biochemical insights that they provide for understanding the effects of ethanol mechanisms of toxicity, are discussed.


Dietary linoleic acid has no effect on arachidonic acid, but increases n-6 eicosadienoic acid, and lowers dihomo-gamma-linolenic and eicosapentaenoic acid in plasma of adult men

Y Angela Liou, Sheila M Innis
PMID: 19356914   DOI: 10.1016/j.plefa.2009.02.003

Abstract

High intakes of linoleic acid (LA,18:2n-6) have raised concern due to possible increase in arachidonic acid (ARA, 20:4n-6) synthesis, and inhibition of alpha linolenic acid (ALA, 18:3n-3) desaturation to eicosapentaenoic (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3). In healthy men, 10.5% energy compared to 3.8% energy LA with 1% energy ALA increased plasma phospholipid LA and 20:2n-6, the elongation product of LA, and decreased EPA, with no change in ARA. However, LA was inversely related to ARA at both 10.5% energy and 3.8% energy LA, (r=-0.761, r=-0.817, p<0.001, respectively). A two-fold variability in ARA among individuals was not explained by the dietary LA, ARA, ALA, or fish intake. Our results confirm LA requirements for ARA synthesis is low, <3.8% energy, and they suggest current LA intakes saturate Delta-6 desaturation and adversely affect n-3 fatty acid metabolism. Factors other than n-6 fatty acid intake are important modifiers of plasma ARA.


Hypolipidemic activity in Sprague-Dawley rats and constituents of a novel natural vegetable oil from Cornus wilsoniana fruits

Jie Fu, Xue-Wei Zhang, Kai Liu, Qing-Shan Li, Li-Rong Zhang, Xian-Hui Yang, Zhi-Ming Zhang, Chang-Zhu Li, Yin Luo, Zhen-Xiang He, Hai-Liang Zhu
PMID: 22747885   DOI: 10.1111/j.1750-3841.2012.02786.x

Abstract

Cornus wilsoniana Wanger is a woody oil plant distributed in the south region of the Yellow River, China. Its oil has been taken as edible oil for over 100 y, and consumption of such oil is believed to prevent hyperlipidemia in Chinese folk recipe. This study has investigated the hypolipidemic effect of Cornus wilsoniana oil (CWO) in Sprague-Dawley rats. The results demonstrated that CWO could significantly decrease total cholesterol (TC), total triacylglycerol (TG), and low-density lipoprotein cholesterol (HDL-C) in serum, liver weight, hepatic TC, and TG. After analyzing the chemical constituents of CWO, we found that the content of unsaturated fatty acids (UFA) was very high (69.12%). Specially, the n-6 polyunsaturated fatty acids (PUFA), including linoleic acid, γ-linolenic acid, and 11,14-eicosadienoic acid, accounted very great proportion (38.86%). The high hypolipidemic activity of CWO might be attributed to the lipid-lowering functions of these polyunsaturated fatty acids. Molecular docking was further performed to study the binding model of fatty acids (FA) from CWO to a possible hypolipidemic target, peroxisome proliferator-activated receptor δ (PPARδ). The results showed that linoleic acid and γ-linolenic acid could bind PPARδ very well.
Cornus wilsoniana oil could be used as equilibrated dietary oil, not only having hypolipidemic function, but also helping to overcome essential fatty acids deficiency.


Inhibition studies of soybean and human 15-lipoxygenases with long-chain alkenyl sulfate substrates

R Mogul, T R Holman
PMID: 11284695   DOI: 10.1021/bi002581a

Abstract

Lipoxygenases are currently potential targets for therapies against asthma, artherosceloris, and cancer. Recently, inhibition studies on both soybean (SLO) and human lipoxygenase (15-HLO) revealed the presence of an allosteric site that binds both substrate, linoleic acid, and inhibitors; oleic acid (OA) and oleyl sulfate (OS). OS (K(D) approximately 0.6 microM) is a approximately 30-fold more potent inhibitor than OA (K(D) approximately 20 microM) due to the increased ionic strength of the sulfate moiety. To further investigate the role of the sulfate moiety on lipoxygenase function, SLO and 15-HLO were assayed against several fatty sulfate substrates (linoleyl sulfate (LS), cis-11,14-eicosadienoyl sulfate, and arachidonyl sulfate). The results demonstrate that SLO catalyzes all three fatty sulfate substrates and is not inhibited, indicating a binding selectivity of LS for the catalytic site and OS for the allosteric site. The 15-HLO, however, manifests parabolic inhibition kinetics with increasing substrate concentration, and it is irreversibly inhibited by these fatty sulfate substrates at high concentrations. The inhibition can be stopped, however, by the addition of detergent to the fatty sulfate mixture prior to the addition of 15-HLO. These results, combined with the modeling of the kinetic data, indicate that the inhibition of 15-HLO is due to a substrate aggregate. These substrate aggregates, however, do not inhibit SLO and could present a novel mode of inhibition for 15-HLO.


Effect of Trolox C on the oxygenation reaction of prostaglandin endoperoxide synthase with cis,cis-eicosa-11, 14-dienoic acid

M Bakovic, H B Dunford
PMID: 8832763   DOI: 10.1016/s0952-3278(96)90048-4

Abstract

Trolox C, a water-soluble derivative of alpha-tocopherol, stimulates the oxygenation of cis,cis-eicosa-11, 14-dienoic acid (AH) by prostaglandin endoperoxide synthase at lower concentrations and suppresses the stimulated reaction at higher concentrations. Surprisingly, Trolox C does not affect the stoichiometric ratio between the rate of formation of the oxygenation product 11-hydroxy-12-trans, 14-cis-eicosadienoic acid (AOH) and the rate of disappearance of molecular oxygen. The ratio of the two rates, d[AOH]/-d[O2], remains constant at 2/1 for a series of Trolox C concentrations and in the absence of Trolox C. Results indicate that AH reacts preferentially with Compound I of the enzyme and that Trolox C does not compete for Compound I. Enzyme inactivation begins with formation of an unproductive Compound I-tyrosyl radical (Compound I-X.) which has the same number of oxidizing equivalents as the conventional peroxidase Compound I. The stimulating effect of low concentrations of Trolox C can be explained by reduction of the oxyferryl heme so that Compound I-X. is reduced to a Compound II-X.species, the Compound II analog of Compound I-X.. Thus heme bleaching is prevented. A further one-electron reduction by Trolox C of Compound II-X. reforms the native enzyme, which permits enzyme recycling. Large concentrations of Trolox C inhibit reformation of native enzyme, reducing the extent of stimulation.


Reaction of prostaglandin endoperoxide synthase with cis,cis-eicosa-11,14-dienoic acid

V Koshkin, H B Dunford
PMID: 9497320   DOI: 10.1074/jbc.273.11.6046

Abstract

The pre-steady-state phase of the oxygenase reaction of prostaglandin endoperoxide synthase with cis,cis-eicosa-11, 14-dienoic acid has been studied using stopped flow techniques. Because some intermediate forms of prostaglandin endoperoxide synthase are spectrally indistinguishable, the enzyme and substrate transformations were monitored in parallel to simplify the interpretation of the kinetics. Over a wide range of conditions, the formation of the enzyme intermediate II, the form of compound I containing the tyrosyl radical, precedes substrate oxidation. This result supports the occurrence of a unimolecular conversion of compound I into intermediate II. Furthermore, the rate of intermediate II formation was stimulated by increased concentration of dienoic acid, perhaps because of increased occupation of the fatty acid binding site. The importance of the unimolecular formation of intermediate II was confirmed by simulated kinetics of the oxygenase reaction. These results provide evidence that intermediate II is the primary oxidant in the reaction of prostaglandin synthase with the dienoic acid, as it is with arachidonic acid.


Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages

Yung-Sheng Huang, Wen-Cheng Huang, Chi-Wei Li, Lu-Te Chuang
PMID: 21688154   DOI: 10.1007/s11010-011-0924-0

Abstract

Eicosadienoic acid (Δ11,14-20:2; EDA) is a rare, naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues. EDA is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14-20:3; SCA). Although, the metabolism of EDA has been extensively studied, there are few reports regarding how EDA might affect inflammatory processes. The objective of this study was to determine the effect of EDA on the n-6 PUFA composition and inflammatory response of murine RAW264.7 macrophages to lipopolysaccharide (LPS). EDA was taken up rapidly by macrophages and metabolized to SCA, and the percentages of both fatty acids increased in cellular phospholipids in a dose-dependent manner. The incorporation of EDA into macrophage lipids increased the proportions of LA, DGLA, and AA as well, and reduced the proportion of total monounsaturated fatty acids. When LPS were applied to the macrophages, EDA decreased the production of nitric oxide (NO), and increased that of prostaglandin E(2) (PGE(2)) and tumor necrotic factor-α. The modulation of NO and PGE(2) was due, in part, to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase. The differential effects of EDA on pro-inflammatory mediators might attribute to the negative feedback mechanism associated with prolonged inflammation. Furthermore, EDA was a weaker pro-inflammatory agent than LA, and not as anti-inflammatory as SCA. This study shows that EDA can modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation.


Oxygenation reactions of prostaglandins endoperoxide synthase and soybean lipoxygenase. Surprising stoichiometry in the formation of hydroperoxy and hydroxy derivatives of cis,cis-eicosa-11,14-dienoic acid

M Bakovic, H B Dunford
PMID: 8821124   DOI: 10.1016/0952-3278(95)90107-8

Abstract

The stoichiometry of the oxygenation reaction of cis,cis-eicosa-11,14-dienoic acid catalyzed by prostaglandin endoperoxide synthase and soybean lipoxygenase has been investigated by using steady-state initial rate measurements. The rate of product formation (conjugated diene hydroperoxy and hydroxy derivatives) was followed spectrophotometrically at 235 nm, and the rate of oxygen consumption was measured polarographically. The ratio of the two rates, d[conjugated diene/-d[O2], is 2/1 for the prostaglandin endoperoxide synthase catalyzed reaction and 1/1 for the lipoxygenase reaction. The 2/1 ratio can be explained by two interrelated routes, each of which results in formation of the conjugated diene hydroxy derivative of the acid. One route, initiated by hydrogen atom abstraction from the acid by Compound I, results in formation of the conjugated diene hydroperoxy derivative. The latter is converted to the hydroxy derivative by regenerating Compound I from the native enzyme. The other route involves direct oxygen atom insertion into the acid by the tyrosyl radical form of Compound I. The decrease in absorbance at 235 nm obtained in the presteady-state phase suggests that during the initial contact of hydroperoxide and enzyme an epoxy-hydroxy fatty acid-enzyme complex may be formed.


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